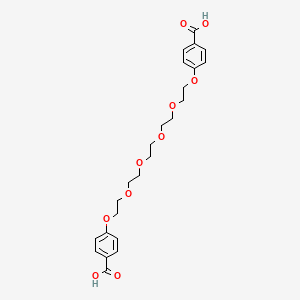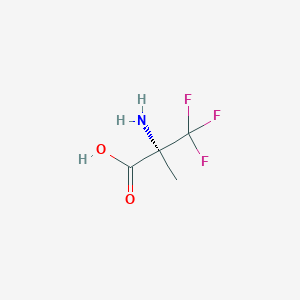
L-Alanine, 3,3,3-trifluoro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves the introduction of a trifluoromethyl group into an amino acid precursor. One common method is the reaction of 2-methylpropanoic acid with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
類似化合物との比較
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- ®-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Comparison: Compared to other fluorinated amino acids, 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .
特性
分子式 |
C4H6F3NO2 |
|---|---|
分子量 |
157.09 g/mol |
IUPAC名 |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m1/s1 |
InChIキー |
JBQBFDPQDFDHEC-GSVOUGTGSA-N |
異性体SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N |
正規SMILES |
CC(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


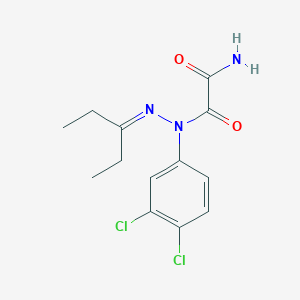
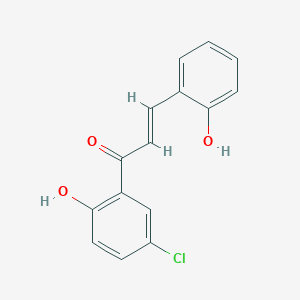
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
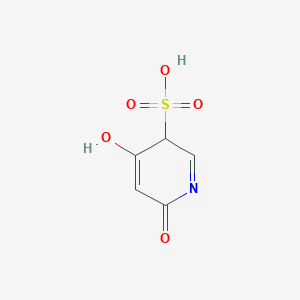
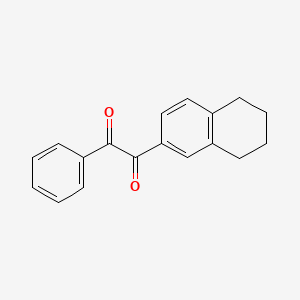
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
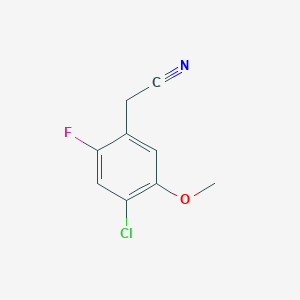
![(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
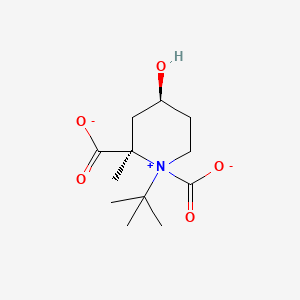
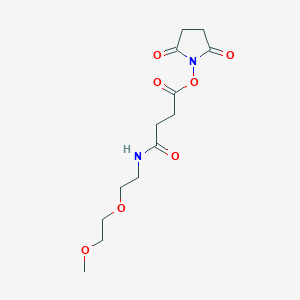
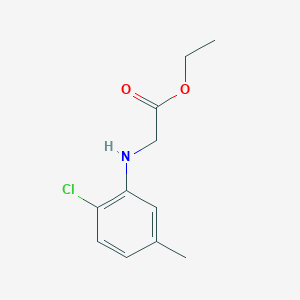
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)
